FXIa-IN-7 is classified under small molecule inhibitors targeting serine proteases, specifically factor XIa. It has been synthesized through various chemical methodologies aimed at enhancing its potency and selectivity against other coagulation factors. The compound has been studied for its potential in treating thromboembolic disorders by providing a safer anticoagulation profile compared to existing therapies.
The synthesis of FXIa-IN-7 involves multiple steps, utilizing advanced organic chemistry techniques. For instance, one study describes a retrosynthetic analysis leading to the development of derivatives featuring a bicyclic isoquinoline structure. This synthesis pathway typically includes:
Detailed synthetic routes have been documented, highlighting the importance of each reaction step in achieving the desired chemical structure while maintaining functional integrity .
The molecular structure of FXIa-IN-7 can be characterized by its bicyclic isoquinoline core, which is essential for its interaction with the active site of factor XIa. Key structural features include:
The compound's molecular formula and weight are critical for understanding its pharmacokinetic properties, which influence absorption and distribution within biological systems .
The chemical reactivity of FXIa-IN-7 is primarily focused on its ability to interact with serine proteases. The mechanism involves:
In vitro assays have demonstrated that FXIa-IN-7 exhibits potent inhibitory effects, with measured IC50 values indicating strong selectivity against other serine proteases .
The mechanism by which FXIa-IN-7 exerts its anticoagulant effects involves:
Studies have shown that FXIa-IN-7 significantly prolongs clotting times in plasma assays, confirming its efficacy as an anticoagulant agent .
FXIa-IN-7 possesses several notable physical and chemical properties:
These properties are essential for predicting the compound's behavior in biological systems and its potential as an oral medication .
FXIa-IN-7 is primarily being explored for its applications in:
Ongoing clinical trials are assessing the efficacy and safety profile of FXIa-IN-7 compared to traditional anticoagulants, highlighting its potential as a new class of anticoagulant therapy .
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8